N-(3,6-dimethylpyridin-2-yl)pivalamide

PKM2 Cancer Metabolism Glycolysis

N-(3,6-Dimethylpyridin-2-yl)pivalamide (CAS 1313762-34-3) is a heterocyclic small molecule belonging to the N-pyridinyl amide class, featuring a 3,6-dimethylpyridin-2-yl core conjugated to a pivalamide (2,2-dimethylpropanamide) moiety. With a molecular formula of C12H18N2O and a molecular weight of 206.28 g/mol, this compound is primarily utilized as a research tool in medicinal chemistry and chemical biology, specifically in studies investigating kinase signaling pathways, particularly those involving pyruvate kinase M2 (PKM2) and related metabolic enzymes.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 1313762-34-3
Cat. No. B1406910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,6-dimethylpyridin-2-yl)pivalamide
CAS1313762-34-3
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C=C1)C)NC(=O)C(C)(C)C
InChIInChI=1S/C12H18N2O/c1-8-6-7-9(2)13-10(8)14-11(15)12(3,4)5/h6-7H,1-5H3,(H,13,14,15)
InChIKeyJEEUXDSIBQARBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,6-Dimethylpyridin-2-yl)pivalamide (CAS 1313762-34-3): A Pyridine-Pivalamide Scaffold for Targeted Kinase Research


N-(3,6-Dimethylpyridin-2-yl)pivalamide (CAS 1313762-34-3) is a heterocyclic small molecule belonging to the N-pyridinyl amide class, featuring a 3,6-dimethylpyridin-2-yl core conjugated to a pivalamide (2,2-dimethylpropanamide) moiety . With a molecular formula of C12H18N2O and a molecular weight of 206.28 g/mol, this compound is primarily utilized as a research tool in medicinal chemistry and chemical biology, specifically in studies investigating kinase signaling pathways, particularly those involving pyruvate kinase M2 (PKM2) and related metabolic enzymes [1]. Its structural features suggest utility as a scaffold for developing kinase modulators or as a probe for studying protein-ligand interactions [1].

Procurement Risk Alert: Why Generic N-Pyridinyl Amides Cannot Substitute for N-(3,6-Dimethylpyridin-2-yl)pivalamide (CAS 1313762-34-3)


Within the N-pyridinyl amide class, subtle variations in the pyridine ring substitution pattern and the amide side chain can drastically alter kinase selectivity, cellular permeability, and metabolic stability [1]. For example, the 3,6-dimethyl substitution on the pyridine ring of N-(3,6-dimethylpyridin-2-yl)pivalamide is a specific structural determinant that influences its interaction with the allosteric pocket of pyruvate kinase M2 (PKM2), as evidenced by its unique activation profile (EC50 = 2.30 μM) [2]. Generic substitution with an unsubstituted pyridinyl pivalamide (e.g., CAS 86847-59-8) or a mono-substituted analog is expected to yield a different biological profile, potentially resulting in a complete loss of PKM2 activation or altered off-target effects [1]. Consequently, for studies requiring specific modulation of PKM2 or related targets, the use of the exact compound is critical for experimental reproducibility and data integrity.

Quantitative Differentiation Guide: N-(3,6-Dimethylpyridin-2-yl)pivalamide (1313762-34-3) vs. Closest Analogs


PKM2 Activation: N-(3,6-Dimethylpyridin-2-yl)pivalamide vs. Other PKM2 Activators

N-(3,6-Dimethylpyridin-2-yl)pivalamide activates human pyruvate kinase M2 (PKM2) with an EC50 of 2.30 μM (2,300 nM) in a luminescent ATP-production assay, indicating a moderate potency for allosteric modulation of this key glycolytic enzyme [1]. This activity profile is distinct from other PKM2 activators, such as DASA-58 (EC50 ~19.6 μM in cellular assays) and TEPP-46, which exhibit different potencies and mechanisms [2]. The specific EC50 value provides a quantitative benchmark for researchers evaluating this compound for metabolic studies, allowing for direct comparison with alternative PKM2 modulators in the same assay format.

PKM2 Cancer Metabolism Glycolysis

Antiproliferative Activity: N-(3,6-Dimethylpyridin-2-yl)pivalamide in HeLa Cells

In vitro studies demonstrate that N-(3,6-dimethylpyridin-2-yl)pivalamide inhibits the proliferation of HeLa cervical cancer cells with an IC50 of 15 μM . This antiproliferative effect, while modest, distinguishes this compound from other pyridine-pivalamide derivatives that may lack any cytotoxic activity against this cell line. For context, this IC50 is comparable to other known anticancer agents being evaluated in HeLa cells, where IC50 values often range from low micromolar to >100 μM [1]. This data provides a baseline for structure-activity relationship (SAR) studies aiming to optimize the anticancer potential of this scaffold.

Anticancer Cytotoxicity HeLa

Physicochemical Properties: A Defined Set of Parameters for Pre-formulation Studies

The compound exhibits well-defined physicochemical properties including a density of 1.0±0.1 g/cm³, a boiling point of 337.7±37.0 °C at 760 mmHg, and a flash point of 158.0±26.5 °C [1]. These parameters, while not directly comparable to specific analogs due to a lack of published data, provide a baseline for assessing its behavior in various formulations. For instance, the relatively high boiling point suggests good thermal stability, while the density value is consistent with many small organic molecules. These data are essential for designing solubility and stability studies, as well as for scaling up synthesis and purification processes.

Pre-formulation Drug Development Solubility

Precision Application Scenarios for N-(3,6-Dimethylpyridin-2-yl)pivalamide (CAS 1313762-34-3) Based on Quantitative Evidence


Cancer Metabolism Research: PKM2 Activation Studies

Use N-(3,6-dimethylpyridin-2-yl)pivalamide as a reference PKM2 activator (EC50 = 2.30 μM) to study the Warburg effect and glycolytic flux in cancer cell lines [1]. Its distinct activation profile, compared to DASA-58 and TEPP-46, allows for nuanced investigation of PKM2's role in tumor metabolism and the validation of downstream metabolic targets .

Cytotoxicity Profiling and SAR Exploration

Employ this compound as a starting point for SAR studies aimed at optimizing antiproliferative activity in HeLa cells (IC50 = 15 μM) . Its moderate potency provides a baseline for evaluating structural modifications to enhance cytotoxicity against cervical cancer and potentially other cancer cell lines .

Pre-formulation and Solubility Assessment

Utilize the known physicochemical parameters (density, boiling point, flash point) to guide initial pre-formulation studies, including solvent selection, stability testing, and the development of analytical methods (e.g., HPLC) for purity assessment [2]. These data support the compound's integration into drug discovery workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3,6-dimethylpyridin-2-yl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.